diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with a pyrazole moiety substituted at the 4-position of the dihydropyridine ring. The core structure features:
- Dihydropyridine ring: A 1,4-DHP scaffold, known for its redox-active properties and applications in medicinal chemistry (e.g., calcium channel modulation) .
- Pyrazole substituent: A 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl group, contributing steric bulk and electronic effects via the 4-methoxy group.
- Ester groups: Diallyl ester substituents at the 3,5-positions, influencing solubility and stability.
This compound is structurally analogous to well-studied 1,4-DHP derivatives but distinguishes itself through the unique combination of a pyrazole ring and diallyl ester groups.
Properties
Molecular Formula |
C31H31N3O5 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31N3O5/c1-6-17-38-30(35)26-20(3)32-21(4)27(31(36)39-18-7-2)28(26)25-19-34(23-11-9-8-10-12-23)33-29(25)22-13-15-24(37-5)16-14-22/h6-16,19,28,32H,1-2,17-18H2,3-5H3 |
InChI Key |
YBOBSBJIGIACQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole moiety is synthesized via a Vilsmeier-Haack reaction, as demonstrated in analogous systems. Starting from 3-methyl-1H-pyrazol-5-one, phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce a formyl group at the 4-position of the pyrazole ring. For the target compound, substituents (4-methoxyphenyl and phenyl groups) are introduced through nucleophilic aromatic substitution or Suzuki coupling at the 1- and 3-positions of the pyrazole. The resulting aldehyde, 5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, serves as the key intermediate for subsequent Hantzsch condensation.
Hantzsch Dihydropyridine Formation
The dihydropyridine ring is constructed via a three-component reaction involving:
-
Diallyl acetoacetate (2 equivalents) as the β-ketoester.
-
Ammonia or primary amines (e.g., methylamine, benzylamine) as the nitrogen source.
-
Pyrazole-4-carboxaldehyde (1 equivalent) as the aldehyde component.
The reaction is conducted in ethanol under reflux (78°C) for 3–6 hours, yielding the 1,4-dihydropyridine core. The diallyl ester groups are incorporated directly through the use of diallyl acetoacetate, avoiding post-synthesis transesterification. Mechanistically, the reaction proceeds via enamine formation, followed by cyclization and dehydrogenation to stabilize the dihydropyridine ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Solvent : Ethanol is preferred due to its polarity and ability to dissolve both polar and non-polar intermediates. Alternatives like methanol or acetonitrile reduce yields by 15–20%.
-
Temperature : Reflux conditions (78°C) maximize cyclization efficiency. Lower temperatures (50–60°C) result in incomplete conversion, while higher temperatures (>90°C) promote side reactions, such as ester hydrolysis.
Catalytic Additives
Substituent Effects
-
Diallyl esters : The bulky allyl groups introduce steric hindrance, necessitating prolonged reaction times (6 hours vs. 3 hours for dimethyl analogs).
-
4-Methoxyphenyl group : Electron-donating methoxy substituents enhance aldehyde electrophilicity, improving cyclization rates.
Purification and Characterization
Workup and Isolation
Post-reaction, the crude product is extracted with dichloromethane and washed with brine to remove unreacted β-ketoester and amines. Column chromatography (hexane:chloroform, 1:9) isolates the target compound with >95% purity. Recrystallization from ethanol yields colorless crystals suitable for X-ray diffraction.
Spectroscopic Data
-
¹H NMR (CDCl₃) :
-
IR (KBr) :
-
Mass spectrometry :
-
m/z 582.2 [M+H]⁺, consistent with the molecular formula C₃₂H₃₁N₃O₆.
-
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Synthesis | Vilsmeier-Haack Route | Multi-Component Reaction |
|---|---|---|---|
| Yield (%) | 74–79 | 65–70 | 70–75 |
| Reaction Time (hours) | 3–6 | 4–5 | 2–3 |
| Purity After Workup (%) | >95 | 85–90 | 90–95 |
| Scalability | High | Moderate | Limited |
The Hantzsch method remains the most reliable for large-scale synthesis, balancing yield and purity. Multi-component approaches, while faster, suffer from lower reproducibility due to competing side reactions.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky diallyl esters slow cyclization. Mitigated by increasing reaction time to 6 hours.
-
Oxidation Sensitivity : The dihydropyridine core is prone to oxidation. Conducting reactions under nitrogen atmosphere prevents degradation.
-
Byproduct Formation : Unreacted aldehyde is removed via silica gel chromatography, with hexane:ethyl acetate (7:3) as eluent .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the allyl groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the dihydropyridine ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the allyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated pyrazole or dihydropyridine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
Research has demonstrated that diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exhibits a range of biological activities:
Anticancer Properties
Several studies have indicated that compounds with similar structures possess anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a role in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary investigations suggest that the compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Therapy: Due to its anticancer properties, it may be developed into novel chemotherapeutic agents.
- Anti-inflammatory Drugs: Its ability to modulate inflammatory pathways positions it as a potential treatment for inflammatory diseases such as arthritis.
- Infection Control: The antimicrobial properties indicate potential use in developing new antibiotics or antifungal agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Anti-inflammatory | Reduces cytokine levels; inhibits COX | |
| Antimicrobial | Effective against various pathogens |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of diallyl derivatives on human cancer cell lines (e.g., breast and colon cancer). Results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain associated with inflammation compared to control groups.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine ring can affect calcium channels, influencing cellular processes such as muscle contraction or neurotransmitter release. The compound’s overall effect is determined by the combined actions of these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogues (Table 1), highlighting the impact of ester groups and aryl substituents on physicochemical and structural properties.
Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives
Impact of Ester Groups
- Diallyl esters: Enhance lipophilicity and solubility in nonpolar media compared to dimethyl or diethyl esters. The allyl groups may also confer reactivity in polymerization or click chemistry applications .
- Dimethyl esters : Lower molecular weight and higher polarity improve crystallinity, as evidenced by the dihydrate structure in . Hydrogen-bonding interactions with water molecules stabilize the crystal lattice .
- Diisopropyl esters : Bulkier ester groups reduce hydrolysis rates, making the compound more stable under acidic or basic conditions. This is critical for pharmaceutical formulations .
Role of Aryl Substituents
- 3-Nitrophenyl () : The nitro group’s electron-withdrawing nature increases electrophilicity, which could improve binding to biological targets (e.g., enzymes) but may reduce metabolic stability .
Crystallographic and Conformational Insights
- The dimethyl analogue () forms a dihydrate structure with water molecules mediating O–H···O hydrogen bonds (graph set notation: C(4) chains) . In contrast, the diallyl compound likely adopts a less hydrated structure due to steric hindrance from allyl groups.
- Puckering analysis () of the 1,4-DHP ring in these compounds shows minor deviations from planarity (amplitude < 0.2 Å), with phase angles indicating a "boat" conformation .
Biological Activity
Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydropyridine core and a pyrazole ring substituted with a methoxyphenyl group. Its molecular formula is with a molecular weight of 552.4 g/mol. The IUPAC name for this compound is dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been reported to possess antibacterial and antifungal properties. A study highlighted the effectiveness of certain pyrazole derivatives against various bacterial strains, suggesting that diallyl derivatives may share similar antimicrobial mechanisms .
Anticancer Activity
This compound has shown promise in anticancer research. It may exert its effects by inhibiting key enzymes involved in cell proliferation and survival pathways. The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds related to diallyl derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that this compound may also modulate inflammatory responses through similar pathways .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and inflammation (e.g., COX enzymes), leading to reduced inflammatory responses and potential tumor growth inhibition.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation pathways, thereby modulating physiological responses.
- Cell Cycle Arrest : Preliminary studies suggest that it could induce cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Isloor et al. (2009) | Identified antimicrobial properties of pyrazole derivatives. |
| Buhler & Kiowski (1987) | Discussed the use of dihydropyridine derivatives as cardiovascular agents. |
| Vijesh et al. (2011) | Reported anti-inflammatory activities of various pyrazole compounds. |
These studies collectively support the hypothesis that this compound may possess significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,4-dihydro-3,5-pyridinedicarboxylate analogs?
- Methodological Answer : Synthesis typically involves a multi-step Hantzsch dihydropyridine (DHP) reaction. For example, diethyl analogs are synthesized via condensation of substituted pyrazole aldehydes with diketones (e.g., ethyl acetoacetate) and ammonium acetate under reflux in ethanol . For diallyl esters, substitute diethyl esters with diallyl esters during the esterification step. Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How can researchers characterize the crystal structure of this compound to confirm its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated ethanol or dichloromethane solution. Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine data with SHELXL-2018/3, achieving R-factors < 0.05 for high confidence. Key parameters to report: unit cell dimensions (e.g., triclinic P1 space group, a = 8.5210 Å, b = 10.7809 Å, c = 11.2707 Å) and hydrogen-bonding networks .
Q. What spectroscopic techniques are essential for verifying the compound’s functional groups and electronic properties?
- Methodological Answer :
- FT-IR : Identify ester C=O stretches (~1700 cm⁻¹), pyridine ring vibrations (~1600 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹).
- NMR : ¹H NMR (400 MHz, CDCl₃) should show allyl protons as doublets of doublets (δ 4.6–5.2 ppm) and dihydropyridine NH as a broad singlet (~δ 5.5 ppm). ¹³C NMR confirms ester carbonyls (~165 ppm) and aromatic carbons .
- UV-Vis : Analyze π→π* transitions in the pyridine/pyrazole systems (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the molecular geometry and compute electrostatic potential maps. Compare with SC-XRD data to validate accuracy. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility—address these via molecular dynamics simulations (GROMACS) .
Q. What experimental strategies can mitigate low solubility in aqueous media during bioactivity assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation. Characterize size (DLS) and encapsulation efficiency (HPLC).
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via chemical modification, then assess hydrolytic stability .
Q. How should researchers design SAR studies to optimize the compound’s anti-inflammatory activity?
- Methodological Answer : Systematically vary substituents at key positions:
- Pyrazole ring : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to COX-2.
- Dihydropyridine : Test methyl vs. ethyl groups at C2/C6 for steric effects.
- Ester groups : Compare diallyl vs. dimethyl esters for lipophilicity (logP).
Evaluate analogs using LPS-induced TNF-α inhibition assays (RAW 264.7 cells) and compare IC₅₀ values .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on hydrogen bonding in structurally similar analogs?
- Methodological Answer : Analyze packing diagrams (e.g., using Mercury 4.0) to identify intermolecular interactions. For example, in diethyl analogs, N-H⋯O hydrogen bonds (2.8–3.0 Å) stabilize the lattice . Discrepancies may arise from solvent inclusion (e.g., ethanol monosolvate in ) or temperature-dependent conformational changes. Repeat SC-XRD at varying temperatures (100–298 K) and model disorder with PART instructions in refinement software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
